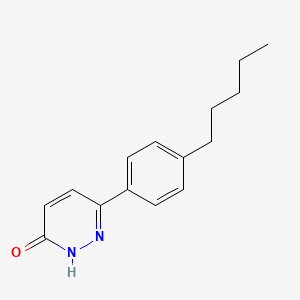

6-(4-pentylphenyl)-3-pyridazinol

Übersicht

Beschreibung

Pyridazinone derivatives, including compounds similar to "6-(4-pentylphenyl)-3-pyridazinol," are of significant interest in medicinal chemistry due to their diverse pharmacological activities. These compounds have been investigated for antihypertensive, anti-cancer, anti-inflammatory, and antimicrobial actions among others.

Synthesis Analysis

The synthesis of pyridazinone derivatives generally involves the condensation of appropriate β-aroylpropionic acids with hydrazinobenzenesulfonamide hydrochloride in ethanol (Ahmad et al., 2010). Another method reported involves the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid and cyanoacetic acid (Ibrahim & Behbehani, 2014).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been confirmed using various spectroscopic techniques, including NMR and X-ray diffraction. These compounds often exhibit significant intermolecular interactions leading to supramolecular structures, as seen in compounds with CH...N, CH...O, and C...C aromatic stacking interactions (Golla et al., 2020).

Chemical Reactions and Properties

Pyridazinone derivatives engage in various chemical reactions, including interactions with Grignard reagents and the formation of 1,4-addition products. The functional groups present in these molecules, such as acetyl or cyano substituents, significantly influence their chemical behavior and biological activity (Ismail et al., 1984).

Physical Properties Analysis

The physical properties, such as solubility and crystal structure, of pyridazinone derivatives can be deduced from their synthesis and molecular structure analyses. The introduction of different substituents affects the compound's solubility and stability, essential for their pharmacological potential.

Chemical Properties Analysis

Pyridazinone derivatives exhibit a range of chemical properties, including antioxidant activities. The presence of specific substituents enhances their reactivity towards radicals, indicating their potential as chain-breaking antioxidants. The electronic structure, as analyzed through DFT calculations, also provides insights into their reactivity and interaction with biological targets (Wijtmans et al., 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Docking Studies

Research by Flefel et al. (2018) introduces novel pyridine derivatives synthesized from a base compound, showcasing antimicrobial and antioxidant activities. This study exemplifies the chemical versatility of pyridine compounds, suggesting potential applications in developing therapeutic agents (Flefel et al., 2018).

Antihypertensive Properties

A seminal work by Buchman et al. (1980) describes the synthesis of 5,6-diarylpyridazinones, identifying members with significant antihypertensive effects in animal models. This discovery opens avenues for the development of new cardiovascular drugs (Buchman et al., 1980).

Enzymatic Activity in Microbial Proteins

Solano et al. (2001) explore the oxidase activity of various microbial proteins on dimethoxyphenol, highlighting the broad enzymatic applications of pyridazine compounds in biochemical research (Solano et al., 2001).

Solubility and Thermodynamics

Shakeel et al. (2017) investigate the solubility and thermodynamic behavior of pyridazinone derivatives, providing critical insights into the physicochemical properties of these compounds, relevant for drug formulation and development (Shakeel et al., 2017).

Novel Syntheses and Biological Applications

Ibrahim and Behbehani (2014) report on the synthesis of new pyridazin-3-one derivatives, paving the way for the creation of fused azines with potential utility in pharmaceutical chemistry (Ibrahim & Behbehani, 2014).

Insect Growth Regulation

Ling Yun (2008) synthesizes benzoylphenylurea-3(2H)-pyridazinones, demonstrating their efficacy as insect growth regulators. This research illustrates the agricultural and pest management potential of pyridazinone derivatives (Ling Yun, 2008).

Eigenschaften

IUPAC Name |

3-(4-pentylphenyl)-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-2-3-4-5-12-6-8-13(9-7-12)14-10-11-15(18)17-16-14/h6-11H,2-5H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWVDTDJZFDTAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=NNC(=O)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601287657 | |

| Record name | 6-(4-Pentylphenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Pentylphenyl)pyridazin-3-ol | |

CAS RN |

64779-15-3 | |

| Record name | 6-(4-Pentylphenyl)-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64779-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-Pentylphenyl)-3(2H)-pyridazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601287657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,7-diacetyl-1,5-diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5598992.png)

![4-[(4-bromobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5599023.png)

![4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide](/img/structure/B5599037.png)

![4-(4-chlorobenzyl)-N-[4-(diethylamino)benzylidene]-1-piperazinamine](/img/structure/B5599038.png)

![4-{[(4-ethoxyphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5599041.png)

![N-(3-chloro-4-fluorophenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-4-yl]propanamide](/img/structure/B5599045.png)

![2-[({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-5,8-dimethylquinolin-4-ol](/img/structure/B5599052.png)

![3-{[3-cyclopropyl-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]methyl}phenol](/img/structure/B5599059.png)